molecular formula C16H22BrNO4 B3156896 Benzyl (S)-3-(Boc-amino)-4-bromobutanoate CAS No. 840525-40-8

Benzyl (S)-3-(Boc-amino)-4-bromobutanoate

Cat. No. B3156896
M. Wt: 372.25 g/mol
InChI Key: CZVVYFFXZJUYBF-ZDUSSCGKSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“Benzyl (S)-3-(Boc-amino)-4-bromobutanoate” is a compound that contains a benzyl group, a Boc-protected amino group, and a bromobutanoate group . The Boc group (tert-butyloxycarbonyl) is a common protecting group for amines, particularly in peptide synthesis . It is stable under acidic and basic conditions and is usually removed by strong acids .


Synthesis Analysis

The synthesis of N-protected amino esters like “Benzyl (S)-3-(Boc-amino)-4-bromobutanoate” can be achieved via a chemo-selective Buchwald Hartwig cross-coupling reaction using PEPPSI-IPr Pd-catalyst . This reaction allows the creation of functionally and structurally diverse amino ester molecules by individually cross-coupling aryl halo esters and different secondary amines .


Molecular Structure Analysis

The molecular structure of “Benzyl (S)-3-(Boc-amino)-4-bromobutanoate” includes a benzyl group, a Boc-protected amino group, and a bromobutanoate group . The Boc group is a carbamate, which is an ester of carbamic acid .


Chemical Reactions Analysis

The Boc group in “Benzyl (S)-3-(Boc-amino)-4-bromobutanoate” can be removed via deprotection reactions . These reactions often involve the use of strong acids, which leads to the generation of the tert-butyl cation as an intermediate . This cation can fragment to isobutylene or react with halides/sulfonates .

Future Directions

The future directions in the research and application of “Benzyl (S)-3-(Boc-amino)-4-bromobutanoate” and similar compounds could involve the development of more efficient and environmentally friendly methods for Boc deprotection . For example, the use of solid acid catalysts has been explored for continuous N-Boc deprotection of amines . This approach lowers the required reaction temperature and enhances efficiency and productivity relative to a batch process .

properties

IUPAC Name

benzyl (3S)-4-bromo-3-[(2-methylpropan-2-yl)oxycarbonylamino]butanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22BrNO4/c1-16(2,3)22-15(20)18-13(10-17)9-14(19)21-11-12-7-5-4-6-8-12/h4-8,13H,9-11H2,1-3H3,(H,18,20)/t13-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CZVVYFFXZJUYBF-ZDUSSCGKSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(CC(=O)OCC1=CC=CC=C1)CBr
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N[C@@H](CC(=O)OCC1=CC=CC=C1)CBr
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22BrNO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Benzyl (S)-3-(Boc-amino)-4-bromobutanoate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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